3-Amino-5-(2-methyl-6-quinolyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylquinoline with hydrazine and a suitable aldehyde can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 6-chloroquinoline share structural similarities with 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine.
Pyrazole Derivatives: Compounds such as 3-amino-1H-pyrazole and 5-methyl-1H-pyrazole are structurally related
Uniqueness
What sets 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine apart is its unique combination of quinoline and pyrazole rings, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,1H3,(H3,14,16,17) |
InChI Key |
FTWHPJKZZWXWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.